4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine
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Overview
Description
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is a complex organic compound that features a naphthalene ring substituted with bromine and methoxy groups, and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-methoxy-2-naphthaldehyde, while reduction of the bromine atom can yield 6-methoxy-2-naphthalene .
Scientific Research Applications
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving naphthalene derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: A related compound with similar structural features but different functional groups.
2-Acetyl-5-bromo-6-methoxynaphthalene: Another compound with a similar naphthalene ring structure but different substituents.
Uniqueness
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is unique due to the presence of both a naphthalene and a pyrimidine ring in its structure.
Biological Activity
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine ring and a naphthalene moiety, which are often linked to various biological effects. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its potential applications.
The molecular formula of this compound is C16H14BrN3O, with a molecular weight of 344.21 g/mol. The compound's structural characteristics include:
- Pyrimidine Ring : Contributes to its biological activity.
- Naphthalene Moiety : Enhances interaction with biological targets.
- Bromine and Methoxy Substituents : Potentially increase the compound's reactivity and selectivity towards specific enzymes or receptors.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C16H14BrN3O |
Molecular Weight | 344.21 g/mol |
Key Functional Groups | Pyrimidine, Naphthalene |
Substituents | Bromine (Br), Methoxy (OCH3) |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors implicated in various diseases. The presence of the pyrimidine and naphthalene structures suggests potential applications in oncology and neurology, where such compounds often exhibit cytotoxic or neuroprotective effects.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- Research indicates that derivatives of compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For instance, naphthoquinone derivatives have shown substantial increases in apoptotic cell populations when treated with varying concentrations, indicating that structural modifications can enhance biological efficacy .
- Anti-inflammatory Activity :
-
Pharmacological Potential :
- The unique combination of bromine and methoxy substituents may enhance the compound's selectivity for certain biological targets, making it a candidate for further pharmacological evaluation. The synthesis methods involving palladium-catalyzed reactions indicate a pathway for developing more complex analogs that could exhibit improved activity against specific diseases .
Table 2: Comparative Analysis of Biological Activities
Compound | Activity Type | Observed Effects |
---|---|---|
This compound | Cytotoxicity | Potential apoptosis induction |
Naphthoquinone Derivatives | Cytotoxicity | Increased apoptotic cell numbers |
Pyrimidine Derivatives | Anti-inflammatory | Reduced COX-2 and iNOS expression |
Properties
IUPAC Name |
4-(5-bromo-6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOLAOVRFQUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.